3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrrolo[2,3-d]pyrimidine core with furylmethyl and diphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common method involves the cyclization of appropriately substituted pyrimidines with furylmethyl and diphenyl groups. The reaction conditions often include the use of strong bases, such as sodium methoxide (MeONa), and solvents like butanol (BuOH) under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding furyl aldehydes or acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl groups can yield furyl aldehydes or acids, while nitration of the aromatic rings can produce nitro derivatives.
Scientific Research Applications
3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its CDK inhibitory activity, it is being investigated for its potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of target proteins involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with a similar core structure.
Pyrido[2,3-d]pyrimidine: Compounds with similar biological activities and therapeutic potential.
Uniqueness
3,7-bis(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual furylmethyl and diphenyl groups contribute to its high affinity for CDKs and its potential as a therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C28H22N4O2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
3,7-bis(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C28H22N4O2/c29-27-25-24(20-9-3-1-4-10-20)26(21-11-5-2-6-12-21)32(18-23-14-8-16-34-23)28(25)30-19-31(27)17-22-13-7-15-33-22/h1-16,19,29H,17-18H2 |
InChI Key |
MXJJZHGJNKGDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C(=N)N(C=N3)CC4=CC=CO4)CC5=CC=CO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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